molecular formula C8H6BrClO2 B1271391 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone CAS No. 52727-99-8

2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone

Cat. No. B1271391
Key on ui cas rn: 52727-99-8
M. Wt: 249.49 g/mol
InChI Key: XZTLAMYFEVPMLG-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

A mixture of 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (156.9 mg, 0.63 mmol), thiourea (47.9 mg, 0.63 mmol) and ethanol (3 mL) was refluxed for 2 hours. After the reaction mixture was cooled to room temperature, it was poured into saturated sodium hydrogen carbonate solution and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine and dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) to give the title compound (98.6 mg, 64.5%) as a light yellowish white powder.
Quantity
156.9 mg
Type
reactant
Reaction Step One
Quantity
47.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64.5%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[OH:12])=O.[NH2:13][C:14]([NH2:16])=[S:15].C(=O)([O-])O.[Na+]>C(O)C>[NH2:16][C:14]1[S:15][CH:2]=[C:3]([C:5]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=2[OH:12])[N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
156.9 mg
Type
reactant
Smiles
BrCC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
47.9 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
After the ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 98.6 mg
YIELD: PERCENTYIELD 64.5%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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